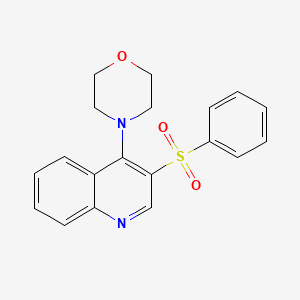

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline

Description

Properties

IUPAC Name |

4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUFSMQAFZCWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is . The synthesis typically involves several key steps:

- Preparation of the Quinoline Core : Utilizing methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives.

- Introduction of the Benzenesulfonyl Group : Achieved through sulfonylation with benzenesulfonyl chloride.

- Introduction of the Morpholine Group : Conducted via nucleophilic substitution with morpholine.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

-

Antimicrobial Activity : Studies indicate significant antimicrobial effects against various strains of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity

Microorganism Activity (Zone of Inhibition) Staphylococcus aureus 15 mm Escherichia coli 12 mm Candida albicans 10 mm - Anticancer Properties : The compound has been explored as a potential anticancer agent. It exhibits cytotoxic activity against various cancer cell lines, including lung, colorectal, and breast cancer cells. A study indicated that derivatives incorporating both quinoline and sulfonamide moieties showed promising results as PI3K inhibitors, which are vital in cancer signaling pathways .

Chemical Biology

The compound's unique structure allows it to interact with specific molecular targets within cells, potentially inhibiting enzymes or proteins involved in cellular processes. This interaction can disrupt microbial or cancerous cell functions, making it a candidate for further therapeutic exploration.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

-

Antimicrobial Efficacy Study :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with varying zones of inhibition based on structural modifications.

- Cytotoxicity Assessment :

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among quinoline derivatives include substituent type (e.g., sulfonyl, aryl, heterocyclic) and position, which critically impact biological activity and physicochemical properties.

Key Observations:

- Positional Effects: Morpholine at C4 (as in Compound C) correlates with antibacterial activity, suggesting the target compound may share similar properties . In contrast, morpholine at C2 (e.g., Compound B in ) is linked to MCH1R antagonism, highlighting positional sensitivity in receptor targeting.

- Sulfonyl vs.

- Heterocyclic Diversity: Replacement of morpholine with piperidine or pyrrolidine () may alter lipophilicity and bioavailability, as morpholine’s oxygen atom improves water solubility .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: Morpholine-containing compounds (e.g., Compound C) often exhibit improved aqueous solubility compared to non-heterocyclic analogues, critical for oral bioavailability .

- Thermal Stability: Melting points vary widely; for example, 4k () melts at 223–225°C, whereas sulfonyl derivatives () may have lower melting points due to increased molecular flexibility.

- Drug-Likeness: Lipinski’s rule compliance () is common in morpholine-quinoline hybrids, with molecular weights typically <500 Da and moderate logP values .

Research Findings and Trends

Activity-Structure Relationships:

- Antibacterial Activity: Morpholine at C4 (Compound C) and benzenesulfonyl at C3 may synergize for bacterial membrane targeting .

- Receptor Antagonism: C2-substituted morpholine derivatives (e.g., Compound B) show obesity-related activity, whereas C4-substituted analogues may prioritize antibacterial or anticancer effects .

Synthesis Efficiency:

- Microwave-assisted and one-pot methods () offer superior yields and reduced reaction times compared to classical cyclization or oxidation routes .

Limitations and Gaps: Direct pharmacological data for this compound is absent in the evidence, necessitating further experimental validation. Comparative studies on sulfonyl vs.

Biological Activity

3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline (CAS No. 872206-00-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as BTK (Bruton Tyrosine Kinase) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases play crucial roles in cell signaling pathways that regulate proliferation and survival of cancer cells .

- Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways, potentially involving the inhibition of transcription factors like STAT3 .

- Antiviral Activity : Some derivatives of quinoline compounds have demonstrated antiviral properties against influenza and herpes simplex viruses, suggesting a broader spectrum of biological activity .

Biological Activity Data

The following table summarizes the biological activity data reported for this compound and related compounds:

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on ovarian and liver cancer cell lines. The compound exhibited significant inhibitory effects with IC50 values comparable to established chemotherapeutics like Doxorubicin . -

Kinase Inhibition Analysis :

In another study focusing on kinase inhibitors, the compound showed promising results against BTK with an IC50 value indicating strong binding affinity, which is crucial for developing targeted therapies in B-cell malignancies . -

Antiviral Efficacy Testing :

Preliminary antiviral assays indicated that derivatives similar to this compound could reduce viral loads significantly in infected cell cultures, pointing towards potential applications in treating viral infections .

Q & A

Q. What are the recommended synthetic routes for 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Functionalization of the quinoline core at the 3- and 4-positions. For example, sulfonylation at C3 using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 2 : Introduction of the morpholine moiety at C4 via nucleophilic substitution or coupling reactions. Morpholine derivatives are often activated as triflates or tosylates for improved reactivity .

- Step 3 : Purification via column chromatography or recrystallization, followed by structural validation using NMR and mass spectrometry.

Q. How is the molecular structure of this compound characterized?

- X-ray crystallography : Tools like SHELXL (for refinement) and WinGX (for data processing) are critical for resolving bond lengths, angles, and torsion angles. Anisotropic displacement parameters can reveal conformational flexibility .

- Spectroscopic methods : / NMR confirms substitution patterns, while IR spectroscopy identifies sulfonyl (S=O, ~1350 cm) and morpholine (C-O-C, ~1100 cm) groups.

Q. What biological targets are associated with morpholine-containing quinoline derivatives?

Morpholine-quinoline hybrids are studied for:

- Enzyme inhibition : Targeting kinases (e.g., PI3K, mTOR) due to morpholine’s hydrogen-bonding capacity with ATP-binding pockets.

- DNA intercalation : The planar quinoline core facilitates interactions with DNA, while the sulfonyl group enhances solubility .

- Receptor modulation : Example includes mGluR3 allosteric modulation for neurological applications, as seen in structurally related tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can ring puckering analysis be applied to study the morpholine moiety's conformation?

- Cremer-Pople parameters : Define the morpholine ring’s puckering amplitude () and phase angle () to quantify non-planarity. For example, a chair conformation (common in saturated 6-membered rings) has distinct and values compared to boat or twist-boat forms.

- Crystallographic data : Compare experimental puckering coordinates (from X-ray structures) with DFT-optimized geometries to assess steric or electronic influences .

Q. What strategies optimize the compound's binding affinity through structural modifications?

- Substituent tuning : Replace the benzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Morpholine ring substitution : Introduce fluorine or methyl groups to enhance lipophilicity or steric hindrance, as seen in fluorinated quinoline analogs .

- Bioisosteric replacement : Swap the sulfonyl group with sulfonamide or phosphonate to alter binding kinetics without compromising solubility .

Q. How to address discrepancies between computational and experimental structural data?

- Validation protocols : Use multiple software suites (e.g., Gaussian for DFT, SHELXL for crystallography) to cross-check bond lengths and angles.

- Dynamic considerations : Molecular dynamics simulations can reveal flexible regions (e.g., morpholine puckering) that static crystallographic models may oversimplify .

- Error analysis : Quantify residual density maps in X-ray data to identify regions where computational models diverge from experimental observations .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC or LC-MS to minimize byproducts. Use anhydrous conditions for sulfonylation to prevent hydrolysis .

- Crystallography Workflow : Collect high-resolution data (<1.0 Å) to resolve subtle conformational differences. SHELXL’s TWIN and BASF commands are useful for handling twinned crystals .

- Biological Assays : Pair in vitro binding studies (e.g., SPR, ITC) with cellular assays (e.g., luciferase reporter systems) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.